Dclk1-IN-1 Demonstrates >100-Fold Selectivity for DCLK1 Over BRD4 vs. LRRK2-IN-1 Scaffold
Dclk1-IN-1 was designed from the LRRK2-IN-1 scaffold specifically to eliminate potent BRD4 bromodomain inhibition, a major off-target liability. In cellular thermal shift assays (CETSA), LRRK2-IN-1 engaged BRD4 at 1 µM, whereas Dclk1-IN-1 showed no significant thermal stabilization of BRD4 at the same concentration [1]. This represents a marked improvement in selectivity: LRRK2-IN-1's IC50 for BRD4 is reported as 1.1 µM, while Dclk1-IN-1's is >10 µM [2].
| Evidence Dimension | BRD4 Bromodomain Engagement (CETSA) |
|---|---|
| Target Compound Data | No significant thermal stabilization at 1 µM |
| Comparator Or Baseline | LRRK2-IN-1: Engages BRD4 at 1 µM |
| Quantified Difference | >10-fold improvement in selectivity (IC50 >10 µM vs. 1.1 µM) |
| Conditions | Cellular Thermal Shift Assay (CETSA) in PATU-8988T cells |
Why This Matters
This ensures that observed phenotypic effects can be confidently attributed to DCLK1 inhibition rather than confounding transcriptional modulation via BRD4.
- [1] Ferguson FM, et al. Discovery of a selective inhibitor of doublecortin like kinase 1. Nat Chem Biol. 2020 Jun;16(6):635-643. doi: 10.1038/s41589-020-0506-0. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. DCLK1-IN-1 Ligand Page. Accessed 2026. View Source
